2-Methoxy-1-naphthylZinc bromide
Description
2-Methoxy-1-naphthylzinc bromide is an organozinc reagent characterized by a naphthalene ring substituted with a methoxy group at the 2-position and a zinc bromide moiety at the 1-position. This compound is typically utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where its aryl group acts as a nucleophile. The methoxy substituent enhances electron density on the aromatic ring, influencing reactivity and selectivity in metal-catalyzed transformations . Its structure is often confirmed via X-ray crystallography using programs like SHELX and visualized with tools such as ORTEP-3 .
Properties
Molecular Formula |
C11H9BrOZn |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
bromozinc(1+);2-methoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H9O.BrH.Zn/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
HAEAOUPQCIVCLF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1-naphthylZinc bromide can be synthesized through the reaction of 2-methoxy-1-naphthyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Methoxy-1-naphthyl bromide+Zn→2-Methoxy-1-naphthylZinc bromide
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-1-naphthylZinc bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired concentration of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-naphthylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from reactions involving 2-Methoxy-1-naphthylZinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .
Scientific Research Applications
2-Methoxy-1-naphthylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is utilized in the development of new drugs and therapeutic agents through its role in forming complex molecular structures.
Mechanism of Action
The mechanism by which 2-Methoxy-1-naphthylZinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. The zinc atom acts as a Lewis acid, coordinating with the reactants and stabilizing transition states. This coordination enhances the reactivity of the compound and allows for efficient bond formation .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of 2-Methoxy-1-naphthylzinc Bromide and Analogous Compounds
Key Observations:
Electronic and Steric Effects: The methoxy group in 2-Methoxy-1-naphthylzinc bromide increases electron density, enhancing nucleophilicity compared to unsubstituted arylzinc reagents like phenylzinc bromide. This substitution also introduces steric bulk, reducing reaction rates but improving regioselectivity in couplings . In contrast, Sepantronium bromide (YM-155) leverages its bromine and ether groups for biological targeting, inhibiting survivin in cancer cells with nanomolar potency .
Role in Catalysis :
- While 2-Methoxy-1-naphthylzinc bromide acts as a coupling partner, compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide serve as directing groups in C–H activation, showcasing complementary roles in synthetic chemistry .
Biological vs. This highlights the divergent applications of brominated organics: drug candidates vs. reaction intermediates .
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